molecular formula C19H26N4O2 B5023302 (3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol

(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol

Cat. No.: B5023302
M. Wt: 342.4 g/mol
InChI Key: QWOOFUDJEZVIMG-RTBURBONSA-N
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Description

(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol is a complex organic compound that features a morpholine ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the morpholine and pyrazole rings through nucleophilic substitution and cyclization reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts and controlled temperatures.

Major Products

Scientific Research Applications

(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.

Uniqueness

(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-19-15-21(8-5-18(19)22-9-11-25-12-10-22)14-16-3-1-4-17(13-16)23-7-2-6-20-23/h1-4,6-7,13,18-19,24H,5,8-12,14-15H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOOFUDJEZVIMG-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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